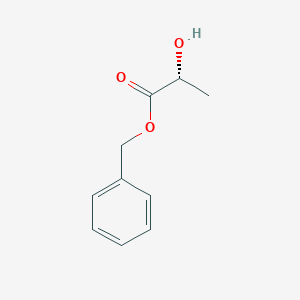

(R)-2-hydroxypropionic acid benzyl ester

Description

Overview of Chiral α-Hydroxy Esters as Pivotal Synthons in Organic Chemistry

Chiral α-hydroxy esters are a class of organic compounds that serve as fundamental building blocks in asymmetric synthesis. Their importance stems from the presence of a hydroxyl group and a carbonyl group on adjacent carbon atoms, with one of these carbons being a stereocenter. This arrangement allows for a wide array of chemical transformations, enabling the introduction of new stereocenters with high levels of control. These compounds are key structural units in numerous natural products and valuable synthetic intermediates researchgate.net. The versatility of α-hydroxy esters makes them indispensable tools for chemists in the pharmaceutical, agrochemical, and materials science fields.

Stereochemical Significance of (R)-2-Hydroxypropionic Acid Benzyl (B1604629) Ester as a Chiral Building Block

The stereochemical integrity of (R)-2-hydroxypropionic acid benzyl ester is paramount to its utility as a chiral building block. The "(R)" designation signifies a specific three-dimensional arrangement of the atoms around the chiral center. This predefined stereochemistry can be transferred to new molecules during a synthesis, a concept central to the "chiral pool" approach. By starting with an enantiomerically pure building block like benzyl (R)-lactate, chemists can construct complex target molecules with a specific, desired stereochemistry, which is often crucial for their biological activity smolecule.com. The benzyl ester group, in particular, offers advantages such as ease of introduction and removal under relatively mild conditions, often through hydrogenolysis.

Historical Context of Lactic Acid Derivatives in Chemical Synthesis

The journey of lactic acid and its derivatives in chemical synthesis is a rich one. Lactic acid itself, in its racemic form, can be synthesized by reacting acetaldehyde with hydrogen cyanide to produce lactonitrile, which is then hydrolyzed. However, for applications requiring stereochemical purity, fermentation processes using specific microorganisms have become the dominant method for producing either D- or L-lactic acid. The development of methods to selectively esterify lactic acid without racemizing the stereocenter has been a significant area of research. These advancements have paved the way for the widespread availability and use of chiral lactic acid esters, like the benzyl ester, in asymmetric synthesis smolecule.com.

Current Research Landscape and Future Directions for (R)-2-Hydroxypropionic Acid Benzyl Ester

The current research landscape for (R)-2-hydroxypropionic acid benzyl ester and related chiral α-hydroxy esters is vibrant and focused on several key areas. There is a strong emphasis on the development of more efficient and sustainable synthetic methods, including biocatalysis and green chemistry approaches. Enzymes, such as lipases, are being increasingly employed for the synthesis and resolution of these esters due to their high selectivity and mild reaction conditions.

Future directions point towards the expanded application of these chiral building blocks in the synthesis of novel bioactive molecules and advanced materials. The unique properties of chiral molecules are being explored for applications in areas like chiral electronics and sensors. Furthermore, the ongoing development of new catalytic systems is expected to provide even more precise control over stereochemistry, opening up new avenues for the synthesis of increasingly complex and valuable compounds. The integration of computational tools for catalyst design and reaction optimization is also poised to accelerate progress in this field.

Detailed Research Findings

Synthesis and Characterization

The synthesis of (R)-2-hydroxypropionic acid benzyl ester can be achieved through several routes. A common laboratory-scale method involves the esterification of (R)-lactic acid with benzyl alcohol, often catalyzed by an acid. To avoid racemization, milder conditions are preferred. One reported method involves reacting racemic lactic acid with benzyl bromide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to selectively form the benzyl ester cnr.it. For enantiomerically pure synthesis, enzymatic methods are highly effective. For instance, lipases can catalyze the esterification of (R)-lactic acid with benzyl alcohol with high enantioselectivity.

The characterization of (R)-2-hydroxypropionic acid benzyl ester relies on standard spectroscopic techniques.

Table 1: Spectroscopic Data for (R)-2-Hydroxypropionic Acid Benzyl Ester

| Spectroscopic Technique | Observed Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.34 (m, 5H), 5.21 (s, 2H), 4.32 (q, J = 6.8 Hz, 1H), 2.84 (bs, 1H, OH), 1.44 (d, J = 6.8 Hz, 3H) rsc.org |

| ¹³C NMR | Not explicitly found in the search results. |

| Mass Spectrometry (GC-MS) | Major peaks at m/z 91 (100%), 108, 79, 180 nih.gov |

| Infrared (IR) | Not explicitly found in the search results. |

Note: The provided ¹H NMR data is for the racemic mixture, but is representative of the individual enantiomer.

Applications in Asymmetric Synthesis

(R)-2-hydroxypropionic acid benzyl ester serves as a valuable starting material in the synthesis of more complex chiral molecules. For example, it has been used in the preparation of (R)-(+)-methyl 7-(1-(benzyloxy)-1-oxopropan-2-yloxy)-2-oxo-2H-chromene-3-carboxylate . The stereocenter of the lactate (B86563) moiety is incorporated into the final product, demonstrating its utility in transferring chirality.

In another application, derivatives of benzyl lactate have been employed in the stereoselective alkylation to synthesize β²,²-amino acids. The ester group can be selectively manipulated while preserving the stereochemistry at the α-carbon, highlighting its role as a robust chiral template acs.org.

Table 2: Examples of Reactions Utilizing (R)-2-Hydroxypropionic Acid Benzyl Ester

| Reaction Type | Product | Key Features |

|---|---|---|

| Synthesis of Chromene Derivatives | (R)-(+)-methyl 7-(1-(benzyloxy)-1-oxopropan-2-yloxy)-2-oxo-2H-chromene-3-carboxylate | Transfer of the (R)-stereocenter from the lactate moiety. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLPUIDJRKAAM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415939 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74094-05-6 | |

| Record name | (R)-2-hydroxypropionic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2 Hydroxypropionic Acid Benzyl Ester

Chemical Synthesis Approaches

The synthesis of (R)-2-hydroxypropionic acid benzyl (B1604629) ester can be achieved through several chemical strategies. These methods primarily involve the formation of an ester linkage between (R)-lactic acid and benzyl alcohol or the transformation of a suitable chiral precursor.

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification are common methods for producing esters. These approaches involve the reaction of a carboxylic acid or its derivative with an alcohol.

The most traditional method for synthesizing benzyl lactate (B86563) is the direct esterification of lactic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to drive the reaction towards the formation of the ester. The Fischer-Speier esterification, a well-established protocol, involves refluxing the carboxylic acid and alcohol in the presence of an acid catalyst. To shift the equilibrium towards the product side, water, a byproduct of the reaction, is often removed azeotropically using a Dean-Stark apparatus.

Key features of classic esterification include:

Reagents: (R)-lactic acid and benzyl alcohol.

Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Conditions: Typically requires elevated temperatures and often involves the removal of water to maximize yield.

Table 1: Representative Classic Esterification Conditions

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | Reflux with azeotropic water removal | High | General Protocol |

| Sulfuric acid | None | Heating | Moderate to High | General Protocol |

A milder approach to esterification is the Steglich method, which utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalyst, such as 4-dimethylaminopyridine (DMAP). A specific modification of this procedure for the synthesis of 2-hydroxypropanoic acid benzyl ester involves the use of O-benzyl-N,N'-dicyclohexylisourea. This reagent can be prepared from benzyl alcohol and DCC. sigmaaldrich.com

In this modified procedure, lactic acid is reacted with O-benzyl-N,N'-dicyclohexylisourea in a suitable solvent like toluene under reflux. The reaction proceeds under relatively mild conditions and offers high yields. A notable advantage is the formation of dicyclohexylurea as a byproduct, which is a solid and can be easily removed by filtration. sigmaaldrich.com

A study reported the synthesis of 2-hydroxypropanoic acid benzyl ester from lactic acid and O-benzyl-N,N'-dicyclohexylisourea in refluxing toluene, achieving a 94% yield after 24 hours. The product was purified by column chromatography. sigmaaldrich.com

Table 2: Modified Steglich Esterification of Lactic Acid

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| O-benzyl-N,N'-dicyclohexylisourea | Toluene | Reflux, 24 h | 94% | sigmaaldrich.com |

Various catalysts have been developed to improve the efficiency and environmental friendliness of the esterification of lactic acid with benzyl alcohol. These include both homogeneous and heterogeneous catalysts.

Heterogeneous acid catalysts, such as heteropolyacids (HPAs) modified with tin(II), have shown to be effective. In one study, the esterification was carried out using a 1:6 molar ratio of lactic acid to benzyl alcohol at 80°C for 2 hours with 10 wt. % of the catalyst. This method resulted in high conversion values. biorxiv.org The use of heterogeneous catalysts simplifies the work-up procedure as the catalyst can be easily separated from the reaction mixture by filtration.

Cation-exchange resins are another class of heterogeneous catalysts used for this transformation. These solid acid catalysts can effectively promote the esterification reaction under milder conditions compared to strong mineral acids, and they can be recycled and reused.

Table 3: Catalytic Esterification of Lactic Acid with Benzyl Alcohol

| Catalyst | Molar Ratio (Lactic Acid:Benzyl Alcohol) | Temperature | Time | Conversion | Reference |

|---|---|---|---|---|---|

| Tin(II)-modified Heteropolyacid | 1:6 | 80°C | 2 h | High | biorxiv.org |

| Cation-exchange resin | - | - | - | High | General Knowledge |

Derivatization from Chiral Amino Acid Precursors

An alternative strategy for the synthesis of enantiomerically pure (R)-2-hydroxypropionic acid benzyl ester is to start from a readily available chiral precursor, such as an amino acid.

The transformation of a serine derivative can provide access to the target molecule with retention of stereochemistry. The key step in this transformation is the conversion of the amino group of serine into a hydroxyl group. This can be achieved through a diazotization reaction.

Specifically, O-benzyl-L-serine can be converted to (S)-3-(benzyloxy)-2-hydroxypropanoic acid via diazotization using sodium nitrite (NaNO₂) in the presence of an acid like trifluoroacetic acid (TFA), followed by hydrolysis. nih.gov This reaction proceeds with retention of the stereochemistry at the alpha-carbon. To obtain the desired (R)-enantiomer of the final product, one would start with D-serine.

The resulting (R)-3-(benzyloxy)-2-hydroxypropanoic acid can then be subjected to esterification with benzyl alcohol to yield an intermediate, followed by the removal of the O-benzyl protecting group to afford (R)-2-hydroxypropionic acid benzyl ester. Alternatively, a direct esterification of the initially formed hydroxy acid with benzyl alcohol using methods described in section 2.1.1 would yield the target compound.

This synthetic route offers a way to control the stereochemistry of the final product by selecting the appropriate enantiomer of the starting serine derivative.

Conversion of Other α-D-Amino Acids

A key strategy for the stereospecific synthesis of (R)-2-hydroxypropionic acid benzyl ester involves the conversion of the amino group of a D-amino acid to a hydroxyl group, with retention of the original stereochemistry. The diazotization reaction is a classic and effective method for this transformation. This process typically involves treating the amino acid ester with a nitrite source, such as sodium nitrite, in an acidic medium. The reaction proceeds through the formation of an unstable diazonium salt, which then decomposes with the loss of nitrogen gas to yield the corresponding α-hydroxy acid ester.

The stereochemical outcome of the diazotization of α-amino acids is highly dependent on the reaction conditions and the structure of the amino acid. However, it is a well-established method for the synthesis of α-hydroxy acids from natural α-amino acids wikipedia.org. For instance, the diazotization of L-alanine ethyl ester has been explored, though in some cases, the use of hydrochloride salt forms of the amino acid esters in aprotic solvents with alkyl nitrites can lead to the formation of α-chloro derivatives as byproducts researchgate.net. The general applicability of this reaction to various amino acids, including leucine, phenylalanine, and glutamic acid, has been demonstrated, highlighting its potential for preparing the corresponding α-hydroxy acids nih.gov.

The process begins with the in situ generation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid then reacts with the primary amino group of the D-amino acid benzyl ester to form a diazonium ion. This intermediate is highly reactive and readily undergoes nucleophilic substitution by water, which is present in the reaction medium, to afford the (R)-2-hydroxypropionic acid benzyl ester with the desired stereochemistry. Careful control of the reaction temperature is crucial to minimize side reactions and ensure high stereochemical fidelity.

Stereoselective Reduction of Unsaturated Precursors

Hydrogenation of 2-Benzylidene-3-hydroxypropionic Acid Derivatives

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of producing (R)-2-hydroxypropionic acid benzyl ester, the stereoselective hydrogenation of a suitable unsaturated precursor, such as a 2-benzylidene-3-hydroxypropionic acid derivative, represents a viable synthetic route. This method involves the use of a chiral catalyst to control the stereochemical outcome of the hydrogenation reaction, leading to the preferential formation of the desired (R)-enantiomer.

Rhodium-based catalysts, particularly those complexed with chiral phosphine (B1218219) ligands, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various unsaturated substrates, including α,β-unsaturated carbonyl compounds rsc.org. For instance, Rh-catalyzed asymmetric hydrogenation of allylic sulfones has been developed to afford chiral β-ester sulfones with excellent enantioselectivities (92–99.9% ee) mdma.ch. While not a direct synthesis of the target molecule, this demonstrates the potential of such catalytic systems for related transformations. The success of these reactions often relies on the specific combination of the metal center and the chiral ligand, which creates a chiral environment that directs the approach of hydrogen to the double bond from a specific face.

Chiral Catalyst Development for Reductive Transformations

The development of effective chiral catalysts is paramount for the stereoselective reduction of prochiral ketones and esters to their corresponding chiral alcohols. The asymmetric reduction of benzyl pyruvate, a direct precursor to benzyl lactate, is a key transformation in this context.

Rhodium and Ruthenium Catalysts: Chiral rhodium and ruthenium complexes bearing phosphine ligands are widely used for the asymmetric hydrogenation of ketones and olefins. The design of these catalysts, including the electronic properties and steric bulk of the ligands, plays a crucial role in achieving high enantioselectivity organic-chemistry.org. For example, Ru-catalysts have been successfully employed in the asymmetric transfer hydrogenation of various ketones, yielding chiral alcohols with high enantiomeric excess nih.govnih.gov. The development of atropisomeric ligands has been a significant advancement in this field, leading to highly active and selective catalysts for the hydrogenation of a broad range of substrates organic-chemistry.org.

Chiral Borane Reagents: Enantioselective reduction of ketones can also be achieved using chiral borane reagents. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst with borane, is a well-established method for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity wikipedia.org. Chiral alkylborohydrides, derived from the hydroboration of chiral alkenes like pinene, can also serve as effective enantioselective reducing agents wikipedia.org. Furthermore, chiral aluminum alkoxides have been shown to catalyze the asymmetric borane reduction of prochiral ketones, providing the corresponding secondary alcohols in high yield and enantiomeric excess wikipedia.org.

Table 1: Performance of Chiral Catalysts in Asymmetric Reductions

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rh/(R,R)-f-spiroPhos | Allylic Sulfones | 92-99.9% | mdma.ch |

| Ru-SYNPHOS | Various Ketones | High | organic-chemistry.org |

| Oxazaborolidine/Borane (CBS) | Prochiral Ketones | High | wikipedia.org |

| Chiral Aluminum Alkoxide/Borane | Prochiral Ketones | up to 99% | wikipedia.org |

Resolution of Racemic Mixtures to Obtain (R)-Enantiomer

Classical Resolution Techniques

Classical resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization nih.govlibretexts.org.

For the resolution of racemic 2-hydroxypropionic acid benzyl ester, which is an ester of a carboxylic acid, a chiral base could theoretically be used, but more commonly, the racemic acid itself (lactic acid) is resolved before esterification. However, if resolving the ester, one could potentially use a chiral acid to form a complex or perform a transesterification with a chiral alcohol. A more direct approach for a racemic alcohol (which benzyl lactate is) would be to react it with a chiral acid to form diastereomeric esters.

A common chiral resolving agent for racemic acids is a chiral amine, and for racemic bases, a chiral acid like (+)-tartaric acid is often employed quora.comresearchgate.net. The principle involves the formation of diastereomeric salts that can be separated by their differential solubility. After separation, the desired enantiomer can be recovered by removing the resolving agent nih.govlibretexts.org. The success of this method often depends on finding a suitable resolving agent and crystallization solvent, which can require empirical screening libretexts.org.

Chemical Resolution using Chiral Reagents

Chemical resolution, particularly kinetic resolution, is another effective strategy for obtaining enantiomerically pure compounds. This method involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, resulting in one enantiomer reacting faster than the other.

Enzymatic Kinetic Resolution: Lipases are frequently used enzymes in the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity. In the case of racemic benzyl lactate, a lipase (B570770) can be used to selectively acylate one of the enantiomers in the presence of an acyl donor. For example, lipase-catalyzed kinetic resolutions of various racemic alcohols have been shown to produce enantiomerically enriched esters and unreacted alcohols scielo.brscielo.br. The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better selectivity rsc.org. Lipase B from Candida antarctica (CALB) is a particularly effective and widely used biocatalyst for these transformations scielo.br.

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution

| Lipase Source | Substrate | Acyl Donor | Enantiomeric Excess (ee) of Product | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | (R,S)-Flurbiprofen | Methanol | 89.6% | scielo.br |

| Candida antarctica Lipase B (CALB) | 1-Phenylethanol | Vinyl Acetate | >95% (ester) | |

| Pseudomonas cepacia Lipase (PCL) | α-Methyl-β-propiothiolactone | - | >99% (unreacted S-enantiomer) |

This enzymatic approach offers a mild and highly selective method for obtaining (R)-2-hydroxypropionic acid benzyl ester from its racemic mixture.

Biocatalytic and Chemoenzymatic Synthesis Strategies

The synthesis of enantiomerically pure (R)-2-hydroxypropionic acid benzyl ester is of significant interest due to its application as a chiral building block in the production of pharmaceuticals and fine chemicals. Biocatalytic and chemoenzymatic methods are advantageous alternatives to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov These enzymatic approaches often lead to greener processes with higher yields and purity. nih.govresearchgate.net

Enzymatic Hydrolysis for Enantiomeric Resolution of Racemic Esters

Enzymatic kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. libretexts.org This method utilizes the stereoselectivity of enzymes, typically hydrolases like lipases or esterases, to preferentially catalyze the hydrolysis of one enantiomer in a racemic ester mixture, leaving the other enantiomer unreacted. mdpi.com In the case of racemic 2-hydroxypropionic acid benzyl ester, an enzyme would selectively hydrolyze the (S)-enantiomer to (S)-2-hydroxypropionic acid, allowing for the separation of the desired (R)-2-hydroxypropionic acid benzyl ester.

The efficiency of this resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value signifies a greater difference in the reaction rates between the two enantiomers, leading to a product with high enantiomeric excess (ee). The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the remaining ester and the hydrolyzed acid. mdpi.com Factors such as the choice of enzyme, pH, temperature, and the use of co-solvents can significantly influence the conversion and selectivity of the hydrolysis reaction. scielo.brmdpi.com Lipases, such as those from Burkholderia cepacia or Candida species, are commonly employed for such resolutions. mdpi.com

Table 1: Parameters in Enzymatic Hydrolysis for Resolution

| Parameter | Description | Typical Conditions | Impact on Resolution |

| Enzyme | Biocatalyst that selectively hydrolyzes one enantiomer. | Lipases (e.g., Burkholderia cepacia, Candida antarctica), Esterases. | Determines enantioselectivity (E-value) and reaction rate. |

| Substrate | Racemic mixture of 2-hydroxypropionic acid benzyl ester. | Solution in buffer or a biphasic system. | The structure of the ester can affect enzyme activity. |

| pH | Affects the ionization state of the enzyme and substrate. | Often neutral (pH 7.0) in a phosphate buffer. | Optimal pH is crucial for maintaining enzyme activity and stability. |

| Temperature | Influences reaction rate and enzyme stability. | Room temperature to moderate heat (e.g., 30-40°C). | Higher temperatures can increase reaction rates but may lead to enzyme denaturation. |

| Conversion | The extent to which the substrate is converted to product. | Typically stopped at ~50% for optimal resolution. | Affects the enantiomeric excess of both the remaining ester and the product acid. |

Enzymatic Transesterification Reactions

Enzymatic transesterification is another method for the kinetic resolution of racemic alcohols or the synthesis of chiral esters. In this process, a lipase catalyzes the transfer of an acyl group from an acyl donor (like vinyl acetate or another ester) to one enantiomer of a racemic alcohol. mdpi.com For producing (R)-2-hydroxypropionic acid benzyl ester, one could start with racemic 2-hydroxypropionic acid and an enantiomerically pure benzyl alcohol derivative in a transesterification reaction, though resolution of racemic benzyl 2-hydroxypropanoate is more common.

Alternatively, in a resolution context, a racemic mixture of 2-hydroxypropionic acid benzyl ester could undergo transesterification where one enantiomer reacts preferentially. Lipases are highly effective in organic solvents with low water activity, conditions that favor esterification and transesterification over hydrolysis. researchgate.net The choice of solvent, acyl donor, and enzyme are critical parameters that dictate the reaction's success, conversion rates, and enantioselectivity. nih.govnih.gov Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. researchgate.net

Stereoselective Biotransformations Utilizing Specific Enzymes (e.g., lipases, esterases)

The high selectivity of enzymes like lipases and esterases makes them ideal catalysts for producing chiral compounds such as (R)-2-hydroxypropionic acid benzyl ester. researchgate.net These enzymes possess chiral active sites that can differentiate between the enantiomers of a substrate, leading to highly stereoselective reactions. mdpi.com Lipases (EC 3.1.1.3) are particularly versatile, catalyzing not only hydrolysis but also esterification and transesterification reactions, depending on the reaction medium. nih.govresearchgate.net

For example, the lipase-catalyzed esterification between 2-hydroxypropionic acid and benzyl alcohol can be rendered stereoselective. If a non-selective enzyme is used with a racemic acid, the resulting ester will also be racemic. However, a stereoselective enzyme will preferentially esterify one enantiomer, leading to an enantiomerically enriched ester product. Candida antarctica Lipase B (CALB) is a well-regarded biocatalyst for the resolution of racemic acids and alcohols via selective esterification. The reaction conditions, including the molar ratio of acid to alcohol, temperature, and reaction medium, are optimized to achieve high conversion and enantiomeric excess. nih.govresearchgate.net

Table 2: Common Enzymes in Stereoselective Synthesis

| Enzyme | Source Organism | Typical Reaction | Key Advantages |

| Lipase B | Candida antarctica (e.g., Novozym 435) | Esterification, Transesterification, Hydrolysis | High enantioselectivity, broad substrate scope, thermal stability. researchgate.net |

| Lipase | Burkholderia cepacia (formerly Pseudomonas cepacia) | Hydrolysis, Esterification | Effective for kinetic resolution of various esters and acids. mdpi.com |

| Esterase | Pig Liver Esterase (PLE) | Hydrolysis | Broad substrate specificity, though sometimes with lower enantioselectivity compared to some lipases. scielo.br |

| Lipase | Candida rugosa | Hydrolysis, Transesterification | Used in the resolution of chiral compounds, with selectivity influenced by reaction media. mdpi.com |

Chemoenzymatic Cascades for Enhanced Enantioselectivity

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic catalysts in a multi-step reaction sequence performed in a single pot. mdpi.com This approach can lead to higher efficiency and enantioselectivity by avoiding the isolation of intermediates, which can be unstable or difficult to handle. A chemoenzymatic cascade for the synthesis of (R)-2-hydroxypropionic acid benzyl ester could involve an initial chemical step to generate a precursor, followed by one or more enzymatic steps to introduce chirality and build the final molecule.

For instance, a cascade might begin with the chemical synthesis of a prochiral ketone. This intermediate could then be asymmetrically reduced by a ketoreductase enzyme to form the chiral (R)-2-hydroxypropionic acid with high enantiomeric excess. The final step would be an enzyme-catalyzed esterification with benzyl alcohol. The integration of multiple enzymatic steps, known as a multi-enzyme cascade, can achieve high complexity and purity in the final product. mdpi.com These one-pot syntheses are highly valued for their elegance and efficiency, representing a frontier in modern synthetic chemistry. frontiersin.orgresearchgate.net

Stereochemical Control and Enantiomeric Purity in Synthesis of R 2 Hydroxypropionic Acid Benzyl Ester

Strategies for Asymmetric Induction in Synthesis

Achieving a high concentration of the desired (R)-enantiomer over the (S)-enantiomer is the primary goal in the asymmetric synthesis of benzyl (B1604629) (R)-lactate. The two predominant strategies to achieve this are synthesis from a chiral pool and kinetic resolution.

Chiral Pool Synthesis: The most direct method for synthesizing (R)-2-hydroxypropionic acid benzyl ester is the esterification of commercially available, enantiomerically pure (R)-lactic acid with benzyl alcohol. This approach leverages a naturally occurring chiral starting material. The reaction, typically a Fischer esterification conducted under acidic catalysis, does not affect the stereocenter of the lactic acid, thereby transferring the chirality of the starting material directly to the final product. The enantiomeric purity of the resulting ester is primarily dependent on the enantiomeric purity of the initial (R)-lactic acid.

Enzymatic Kinetic Resolution: An alternative strategy starts with a racemic mixture of benzyl lactate (B86563). Kinetic resolution separates the enantiomers by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst, most commonly an enzyme. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for this purpose. units.it The process can be designed in two ways:

Enantioselective Hydrolysis: A racemic mixture of benzyl lactate is exposed to a lipase in an aqueous medium. The enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the (S)-enantiomer) back to the corresponding acid and benzyl alcohol, leaving the unreacted (R)-benzyl lactate in high enantiomeric excess.

Enantioselective Esterification/Transesterification: A racemic mixture of lactic acid is reacted with benzyl alcohol (esterification), or a different racemic ester is reacted with benzyl alcohol (transesterification), in the presence of a lipase. The enzyme selectively catalyzes the formation of the ester from one enantiomer of the acid, leading to an enantiomerically enriched sample of (R)-benzyl lactate. For secondary alcohols, this selectivity can often be predicted by empirical models like Kazlauskas' rule. units.it

Assessment of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Once a synthesis is complete, the degree of stereochemical control must be accurately measured. Enantiomeric excess (ee) is a measurement of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers. mdpi.com A sample containing 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has an ee of 96%. For molecules with multiple stereocenters, the diastereomeric ratio (dr) is also determined.

Chiral chromatography is the most definitive and widely used method for determining the enantiomeric excess of benzyl lactate. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute separately.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this analysis. nih.gov Various commercially available chiral columns, such as those with polysaccharide-based CSPs (e.g., Chiralpak®) or macrocyclic glycopeptide phases (e.g., Chirobiotic™), have proven effective for separating lactate enantiomers and their derivatives. nih.govufsc.brnih.gov The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. usm.edu By integrating the peak areas of the two separated enantiomers in the chromatogram, a precise enantiomeric ratio and the corresponding enantiomeric excess can be calculated.

| Analytical Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Application Note |

| Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol (90:10) | Provides baseline separation of benzyl lactate enantiomers. |

| Chiral HPLC | Chiralcel OD-H | Hexane/2-Propanol/Trifluoroacetic Acid | Used for separating enantiomers of related acid derivatives. |

| Chiral HPLC | Chirobiotic TAG | Acetic Acid/Triethylamine (B128534) in Aqueous/Organic | Effective for separating the parent lactic acid enantiomers, a principle applicable to its esters. ufsc.br |

Nuclear Magnetic Resonance (NMR) spectroscopy, while not inherently capable of distinguishing between enantiomers, can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents.

The most common method involves reacting the benzyl lactate sample with a highly pure chiral auxiliary, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to convert the mixture of enantiomers into a mixture of diastereomers. chemicalbook.com These resulting diastereomeric esters will have distinct NMR spectra, particularly in ¹H or ¹⁹F NMR. Protons or fluorine atoms located near the newly formed diastereomeric centers will exhibit different chemical shifts. By integrating the signals corresponding to each diastereomer, their ratio can be determined, which directly reflects the enantiomeric ratio of the original benzyl lactate sample.

Optical rotation measures the angle to which a compound rotates plane-polarized light. Each enantiomer of a chiral substance rotates light to an equal but opposite degree. The (S)-enantiomer of benzyl lactate, for instance, is levorotatory (rotates light to the left, or minus), while the (R)-enantiomer is dextrorotatory (rotates light to the right, or plus).

The enantiomeric excess of a sample can be estimated by comparing its measured specific rotation to the known specific rotation of the pure enantiomer. This relationship is expressed as:

Optical Purity (%) = ([α]observed / [α]max) x 100

For many compounds, optical purity is considered a close approximation of enantiomeric excess. mdpi.com However, this method is less precise than chromatography as the relationship can be non-linear and is sensitive to impurities, solvent, and concentration. mdpi.com

| Compound | Specific Rotation [α] | Conditions |

| (S)-2-hydroxypropionic acid benzyl ester | ~ -19° | c=1 in acetone, at 20°C with D-line of sodium lamp. nih.govresearchgate.net |

| (R)-2-hydroxypropionic acid benzyl ester | ~ +19° | c=1 in acetone, at 20°C with D-line of sodium lamp. |

Mechanisms of Stereochemical Control in Specific Synthetic Routes

The mechanism that governs which enantiomer is preferentially formed or reacts is fundamental to achieving high enantiomeric purity.

In Chiral Pool Synthesis: The stereochemical control is absolute and predetermined. When (R)-lactic acid is used as the starting material for a direct esterification with benzyl alcohol, the reaction mechanism (e.g., acid-catalyzed nucleophilic acyl substitution) does not involve breaking any bonds at the C2 chiral center. The stereochemical configuration of the starting material is therefore retained in the product, making the mechanism of control one of direct transfer from a defined chiral source.

In Enzymatic Kinetic Resolution: The mechanism of stereocontrol is based on the three-dimensional structure of the enzyme's active site. Lipases, such as CALB, possess a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate or glutamate). achemblock.com For the hydrolysis of an ester, the substrate must fit into the active site in a specific orientation for the serine residue's hydroxyl group to attack the ester's carbonyl carbon. The steric and electronic properties of the pockets and tunnels that make up the active site create a chiral environment. One enantiomer of benzyl lactate will fit more favorably into this chiral pocket than the other, leading to a lower activation energy for its reaction. mdpi.comachemblock.com This difference in fit and transition state energy results in a significantly faster rate of hydrolysis (or esterification) for the preferred enantiomer, allowing for the separation of the two. The less reactive enantiomer is thus left behind in high enantiomeric purity.

Applications of R 2 Hydroxypropionic Acid Benzyl Ester As a Chiral Building Block and Intermediate

Precursor in the Synthesis of Chiral α-Hydroxy Acids and Their Derivatives

Chiral α-hydroxy acids (AHAs) are a significant class of compounds found in natural products and pharmaceuticals. rsc.org (R)-2-hydroxypropionic acid benzyl (B1604629) ester serves as a readily available chiral precursor for the synthesis of various AHAs.

Preparation of (R)-Lactic Acid and its Analogs

(R)-2-hydroxypropionic acid benzyl ester can be readily converted to (R)-lactic acid. The benzyl ester group can be removed through hydrogenolysis, a common deprotection strategy in organic synthesis, to yield the free carboxylic acid. This process typically involves reacting the ester with hydrogen gas in the presence of a palladium catalyst.

The synthesis of (R)-lactic acid from its benzyl ester is a fundamental transformation that underscores the utility of the benzyl protecting group. This method provides a straightforward route to enantiomerically pure (R)-lactic acid, which is a key chiral building block in its own right. atamankimya.combldpharm.com

Beyond (R)-lactic acid itself, the ester can be used to synthesize analogs. For instance, palladium-catalyzed alkylation of lactic acid derivatives, assisted by an 8-aminoquinoline (B160924) auxiliary, allows for the introduction of various alkyl groups, leading to a diverse range of chiral α-hydroxy acids. rsc.org

Synthesis of Other Chiral α-Hydroxy Carboxylic Acids (e.g., 2-butyl-3-hydroxypropionic acid)

The versatility of (R)-2-hydroxypropionic acid benzyl ester extends to the synthesis of more complex chiral α-hydroxy carboxylic acids. One notable example is the synthesis of 2-butyl-3-hydroxypropionic acid. While direct synthesis routes for this specific compound from benzyl lactate (B86563) are not extensively detailed in the provided context, the general principles of using chiral building blocks apply. The synthesis of related structures, such as 2-butyl-3-(4-hydroxy-3,5-diiodo-benzoyl) benzofuran, involves the use of 2-halocaproic acid esters as starting materials. google.com This suggests that (R)-2-hydroxypropionic acid benzyl ester could be chemically modified to introduce a butyl group at the appropriate position, followed by deprotection to yield the target acid.

Furthermore, the synthesis of chiral α-benzyl-β-hydroxy carboxylic acids has been achieved through methods like iridium-catalyzed asymmetric hydrogenation, highlighting the broader strategies available for creating complex chiral acids. researchgate.net

Intermediate in the Preparation of Optically Active Amino Acid Derivatives

The chirality of (R)-2-hydroxypropionic acid benzyl ester makes it a valuable intermediate in the asymmetric synthesis of amino acid derivatives, which are fundamental components of peptides and proteins.

Construction of Chiral α-Amino-β-hydroxypropionic Acid Derivatives

(R)-2-hydroxypropionic acid benzyl ester can serve as a scaffold for the introduction of an amino group, leading to the formation of chiral α-amino-β-hydroxypropionic acid derivatives. These derivatives are important intermediates for various fine chemicals and pharmaceuticals. google.com The synthesis often involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide (B81097) or another nitrogen-containing nucleophile. Subsequent reduction of the azide or deprotection of the amine yields the desired α-amino-β-hydroxypropionic acid derivative.

Synthesis of N-Protected Amino Acid Esters (e.g., N-Boc-2-amino-3-hydroxypropionic acid benzyl ester)

The synthesis of N-protected amino acid esters is a crucial step in peptide synthesis. (R)-2-hydroxypropionic acid benzyl ester can be a precursor to compounds like N-Boc-2-amino-3-hydroxypropionic acid benzyl ester. The synthesis would involve the introduction of a protected amino group, such as a Boc (tert-butyloxycarbonyl) group, onto the chiral backbone. The Boc group is a common protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. nih.gov The synthesis of N-Boc-O-benzyl-L-serine, a related compound, involves the reaction of N-Boc-serine with benzyl bromide. nih.gov

Derivatization for Peptidomimetic Scaffolds (e.g., N-[(R)-2-benzyloxypropionyl]cyclo(-Phe-azaPro-))

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The chiral fragment derived from (R)-2-hydroxypropionic acid benzyl ester can be incorporated into these scaffolds. For example, the synthesis of N-[(R)-2-benzyloxypropionyl]cyclo(-Phe-azaPro-) would involve coupling the (R)-2-benzyloxypropionyl moiety to a cyclic dipeptide scaffold containing phenylalanine and an aza-proline residue. This demonstrates the utility of the chiral building block in creating complex, biologically active molecules.

Role in the Synthesis of Complex Organic Molecules

The inherent chirality of (R)-2-hydroxypropionic acid benzyl ester makes it an excellent starting point for synthesizing complex organic molecules with a high degree of stereocontrol. This is particularly crucial in the fields of pharmaceuticals, agrochemicals, and materials science, where the biological activity or material properties are often dependent on a specific stereoisomer.

The formation of carbon-carbon (C-C) bonds in a stereocontrolled manner is a cornerstone of asymmetric synthesis. While direct research on the use of (R)-2-hydroxypropionic acid benzyl ester in this context is not extensively published, its structural motifs are analogous to other chiral esters widely employed in diastereoselective C-C bond-forming reactions. One of the most common strategies involves the generation of a chiral enolate from the ester, which then reacts with an electrophile.

For instance, the lithium enolate of a chiral ester can be generated by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate can then undergo alkylation with an electrophile, such as an alkyl halide. The existing stereocenter in the (R)-2-hydroxypropionic acid benzyl ester molecule directs the approach of the electrophile, leading to the preferential formation of one diastereomer. This strategy is pivotal in setting new stereocenters with high selectivity.

A pertinent example, while not directly involving the benzyl ester, is the palladium-catalyzed asymmetric benzylation of prochiral azlactone nucleophiles. nih.gov This reaction enables the catalytic introduction of a benzyl group to create α,α-disubstituted amino acids with high enantioselectivity. nih.gov Such methodologies highlight the potential for forming C-C bonds adjacent to a chiral center, a strategy directly applicable to derivatives of (R)-2-hydroxypropionic acid benzyl ester.

A hypothetical reaction scheme illustrating this concept with (R)-2-hydroxypropionic acid benzyl ester is shown below:

Table 1: Hypothetical Diastereoselective Alkylation of (R)-2-Hydroxypropionic Acid Benzyl Ester

| Step | Reactants | Reagents | Product | Purpose |

| 1 | (R)-2-hydroxypropionic acid benzyl ester | 1. Protection of hydroxyl group (e.g., as a silyl (B83357) ether) | Protected (R)-2-hydroxypropionic acid benzyl ester | To prevent interference from the acidic hydroxyl proton during enolate formation. |

| 2 | Protected (R)-2-hydroxypropionic acid benzyl ester | 1. LDA, THF, -78 °C2. Alkyl halide (R-X) | Diastereomerically enriched α-alkylated product | To form a new carbon-carbon bond with stereocontrol. |

| 3 | Diastereomerically enriched α-alkylated product | Deprotection | α-alkylated (R)-2-hydroxypropionic acid benzyl ester | To reveal the final product. |

This table represents a conceptual pathway based on established principles of asymmetric synthesis.

(R)-2-hydroxypropionic acid benzyl ester is not only a source of its own chirality but also a template for introducing new stereocenters into molecules that possess multiple functional groups. A notable example of a related chemoenzymatic synthesis demonstrates how a derivative of lactic acid can be used to create complex chiral molecules. In a study on the synthesis of benzyl (3R,4R)-3-methylmalolactonate, a derivative of (R)-lactic acid serves as a precursor. nih.gov This process involves several chemical transformations where the initial chirality of the lactic acid moiety directs the stereochemical outcome of subsequent reactions, ultimately yielding a highly substituted, enantiomerically pure β-lactone with a diastereoisomeric excess of over 95%. nih.gov

The resulting chiral β-lactone can be polymerized to form isotactic polymers or can be further modified. nih.gov For instance, catalytic hydrogenolysis of the benzyl ester group yields a carboxylic acid, providing a handle for attaching other molecules, which is particularly useful for creating polymers with potential therapeutic applications. nih.gov

Table 2: Chemoenzymatic Synthesis of a Chiral β-Lactone from a Lactic Acid Derivative

| Step | Starting Material | Key Transformation | Product | Stereochemical Outcome |

| 1 | Mesaconic acid | Enzymatic amination | (2S,3R)- and (2S,3S)-3-methylaspartic acids | Production of chiral precursors. |

| 2 | 3-methylaspartic acids | Conversion to bromo-succinic acids and separation | Separated diastereomers | Isolation of the desired stereoisomer. |

| 3 | (2S,3S)-2-bromo-3-methylsuccinic acid derivative | Multi-step chemical synthesis | Benzyl (3R,4R)-3-methylmalolactonate | High diastereoselectivity (>95% de). |

| 4 | Benzyl (3R,4R)-3-methylmalolactonate | Anionic ring-opening polymerization | Poly[benzyl β-(2R,3S)-3-methylmalate] | Highly isotactic polymer. |

Data sourced from the study on the synthesis and polymerization of benzyl (3R,4R)-3-methylmalolactonate. nih.gov

Development of Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The development of new and effective chiral ligands is a continuous effort in organic chemistry. nih.govresearchgate.net Derivatives of (R)-lactic acid, including its benzyl ester, are attractive precursors for chiral ligands due to their ready availability from the chiral pool. slideshare.net

The synthesis of chiral ligands often involves modifying the hydroxyl and carboxyl groups of the lactic acid backbone to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. These atoms can then bind to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction.

For example, the hydroxyl group of (R)-2-hydroxypropionic acid benzyl ester can be converted into a phosphinite, and the benzyl ester can be transformed into an amide bearing a phosphine (B1218219) moiety. This would result in a bidentate P,P-ligand. Alternatively, the ester could be converted to an oxazoline (B21484) ring, and the hydroxyl group could be transformed into a diphenylphosphine (B32561) group, yielding a P,N-ligand. The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. nih.gov

While specific examples of chiral ligands derived directly from (R)-2-hydroxypropionic acid benzyl ester are not prominently featured in the literature, the principles of ligand design strongly support its potential in this area. researchgate.netresearchgate.net

Green Chemistry Considerations in Industrial Applications of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of (R)-2-hydroxypropionic acid benzyl ester in industrial applications can be evaluated through this lens, particularly concerning its synthesis and use as a solvent or intermediate.

The synthesis of (R)-2-hydroxypropionic acid benzyl ester can be achieved through enzymatic catalysis, which represents a greener alternative to traditional chemical methods. For example, lipases can be used to catalyze the esterification of (R)-lactic acid with benzyl alcohol. mdpi.com Enzymatic processes often occur under mild conditions (lower temperature and pressure) and in aqueous or benign solvent systems, reducing energy consumption and waste generation. researchgate.net Furthermore, enzymes are highly selective, which can minimize the need for protecting groups and reduce the number of synthetic steps. The use of immobilized enzymes further enhances the green credentials of the process by allowing for easy separation and reuse of the biocatalyst. mdpi.com

In a study on the synthesis of (R)-3-hydroxy-decanoic acid, a green synthetic pathway starting from levoglucosenone (B1675106) involved an oxa-Michael addition of benzyl alcohol. nih.gov Notably, the large excess of benzyl alcohol used in the reaction could be recovered and recycled through short-path distillation, significantly improving the atom economy and reducing the environmental footprint of the process. nih.gov This highlights a green approach that could be applicable to the synthesis of (R)-2-hydroxypropionic acid benzyl ester.

Moreover, lactate esters, in general, are considered to be green solvents due to their biodegradability and low toxicity. While benzyl lactate is less volatile than its methyl or ethyl counterparts, its derivation from renewable lactic acid positions it as a potentially sustainable chemical.

Table 3: Green Chemistry Metrics for the Synthesis of Benzyl Esters

| Green Chemistry Principle | Application in Benzyl Lactate Synthesis/Use | Benefit |

| Catalysis | Use of lipases for esterification. mdpi.com | High selectivity, mild conditions, reduced byproducts. |

| Renewable Feedstocks | (R)-lactic acid is derived from fermentation of sugars. | Reduces reliance on fossil fuels. |

| Atom Economy | Recycling of excess benzyl alcohol. nih.gov | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents and Auxiliaries | Lactate esters are considered green solvents. | Reduced toxicity and environmental impact compared to many traditional organic solvents. |

| Design for Energy Efficiency | Enzymatic reactions often run at lower temperatures. researchgate.net | Lower energy consumption. |

Research on Derivatives and Analogs of R 2 Hydroxypropionic Acid Benzyl Ester

Synthesis and Stereochemistry of Substituted Benzyl (B1604629) α-Hydroxy Esters

The synthesis of α-hydroxy esters, including substituted benzyl variants, is a significant area of organic chemistry. Methods are often designed to control the stereochemistry at the α-carbon, which is critical for the compound's ultimate application and biological relevance.

One approach involves the Pudovik reaction, a principal method for synthesizing α-hydroxyphosphonates, which are analogs of α-hydroxy esters. This reaction adds a dialkyl phosphite (B83602) to the carbonyl group of aldehydes or ketones and can be catalyzed by acids or bases. nih.gov The stereoselective synthesis of related structures, such as 3-hydroxyproline (B1217163) benzyl esters, has been achieved from N-protected β-aminoaldehydes and benzyl diazoacetate. nih.gov For example, aldehydes with α-alkyl substituents yielded prolines with a trans-cis relative configuration as a single diastereomer. nih.gov

Another strategy involves the stereoselective intramolecular allylation of an allylsilane with an aldehyde, which can establish a stereotriad in a five-membered ring, demonstrating advanced control over stereochemistry in related hydroxy-carbonyl systems. researchgate.net For the direct synthesis of benzyl esters from carboxylic acids, reagents like 2-benzyloxy-1-methylpyridinium triflate have proven effective. This reagent facilitates the benzylation of carboxylic acids under mild conditions. For instance, reacting Mosher's acid with 2-benzyloxypyridine and methyl triflate in the presence of triethylamine (B128534) furnished the corresponding benzyl ester in 98% yield. d-nb.info

The table below summarizes various synthetic approaches to benzyl esters and related α-hydroxy derivatives.

| Method | Starting Materials | Reagents | Product Type | Key Features | Yield |

| Palladium-Catalyzed C-H Acyloxylation | Carboxylic acids, Toluene | Palladium catalyst, Oxygen (1 atm) | Benzyl Ester | Atom-economic, good functional group tolerance. organic-chemistry.org | High |

| Iron-Catalyzed Esterification | Carboxylic acids, Primary benzylic C-H bonds | Ionic iron(III) complexes, di-tert-butyl peroxide | Benzyl Ester | Utilizes C-H bond activation. organic-chemistry.org | - |

| Pyridinium-Based Benzylation | Carboxylic Acids | 2-Benzyloxy-1-methylpyridinium triflate, Triethylamine | Benzyl Ester | Mild conditions, does not affect sensitive groups like alcohols or phenols. organic-chemistry.org | 98% d-nb.info |

| Stereoselective Aldehyde Reaction | α-Alkyl N-protected aminoaldehydes, Benzyl diazoacetate | - | 3-Hydroxyproline Benzyl Ester | Forms a single diastereomer with trans-cis relative configuration. nih.gov | 14-77% nih.gov |

Functional Group Transformations and Derivatizations

Modifying the functional groups of (R)-2-hydroxypropionic acid benzyl ester allows for the creation of a diverse library of related compounds. Research has focused on transformations of both the hydroxyl group and the benzyl ester moiety.

The secondary hydroxyl group in α-hydroxy esters is a prime site for chemical modification, including etherification, acylation, and substitution.

Etherification: The benzylation of hydroxyl groups is a common protective strategy in organic synthesis. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by reaction with a benzyl halide (e.g., benzyl bromide), is a frequently used method. nih.govorganic-chemistry.org For substrates sensitive to basic conditions, alternative reagents have been developed that allow for benzylation under acidic or even neutral conditions. organic-chemistry.org These include benzyl trichloroacetimidate (B1259523) under acidic catalysis and 2-benzyloxy-1-methylpyridinium triflate for neutral conditions. d-nb.infoorganic-chemistry.org Substituted benzyl groups, such as p-methoxybenzyl, can also be installed to allow for selective cleavage later in a synthetic sequence. nih.gov

Substitution: The hydroxyl group can be converted into a better leaving group and then substituted. A notable transformation is the conversion of benzyl (S)-lactate into its thio-analog, benzyl (R)-2-(acetylthio)propanoate. This was achieved via a clean S_N2 displacement reaction. The process involves mesylation of the hydroxyl group followed by reaction with potassium thioacetate (B1230152) (AcSK). This reaction proceeds with an inversion of stereochemistry, transforming the (S)-enantiomer into the (R)-enantiomer of the thio-derivative. doaj.orgdntb.gov.ua The resulting acetylthiolactate was produced in a 76% yield over two steps with 94% enantiomeric excess (ee). doaj.orgdntb.gov.ua

The table below details methods for modifying the hydroxyl group.

| Transformation | Starting Material | Reagents | Product | Key Features |

| Williamson Ether Synthesis | Alcohol | NaH, Benzyl Bromide | Benzyl Ether | Strong base, widely applicable. nih.govorganic-chemistry.org |

| Neutral Benzylation | Alcohol | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl Ether | Neutral conditions, suitable for sensitive substrates. d-nb.infoorganic-chemistry.org |

| S_N2 Thioacetylation | Benzyl (S)-lactate | 1. Mesyl Chloride, 2. AcSK, TDA-1 | Benzyl (R)-2-(acetylthio)propanoate | Inversion of stereochemistry from (S) to (R). doaj.orgdntb.gov.ua |

The benzyl ester group is also amenable to various chemical transformations, providing another route to derivatives.

Conversion to Hydroxamic Acids: Benzyl esters can be converted directly into O-benzyl hydroxamates. A one-step method involves reacting an unactivated ester with the anion of O-benzylhydroxylamine, generated in situ with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). The reaction proceeds efficiently at low temperatures (-78 °C) and avoids racemization, even with chiral α-amino acid esters. organic-chemistry.org This transformation is significant for creating hydroxamic acids, which are important in bioorganic and coordination chemistry. organic-chemistry.org

Debenzylation/Hydrolysis: The benzyl group of the ester can be cleaved to yield the free carboxylic acid. This is a common deprotection strategy. A complementary debenzylation of benzyl (R)-2-(acetylthio)propanoate was performed using a solution of hydrogen bromide in acetic acid (HBr/AcOH). doaj.orgdntb.gov.ua This method successfully afforded (R)-2-(acetylthio)propanoic acid in 92% yield with 92% ee, demonstrating that the cleavage can occur without significant racemization. doaj.orgdntb.gov.ua Another method for cleaving benzyl ethers, which can be conceptually applied to esters, is catalytic hydrogenolysis using palladium on carbon (Pd/C), which produces the carboxylic acid and toluene. nih.gov

The table below summarizes key transformations of the ester moiety.

| Transformation | Starting Material | Reagents | Product | Key Features | Yield |

| Hydroxamate Formation | Unactivated Ester | O-Bn-hydroxylamine HCl, LiHMDS | O-Benzyl Hydroxamate | High-yielding, one-step, no racemization. organic-chemistry.org | Up to 95% organic-chemistry.org |

| Debenzylation | Benzyl (R)-2-(acetylthio)propanoate | HBr/AcOH | (R)-2-(acetylthio)propanoic acid | Affords the free carboxylic acid without critical racemization. doaj.orgdntb.gov.ua | 92% doaj.orgdntb.gov.ua |

Comparative Studies with Enantiomeric (S)-2-Hydroxypropionic Acid Benzyl Ester and Racemic Forms

Comparing the properties and reactivity of the (R)- and (S)-enantiomers of 2-hydroxypropionic acid benzyl ester is essential for understanding stereochemistry's role. Such studies often involve analytical techniques for separating enantiomers or using one enantiomer as a starting material to synthesize another.

A key example of the interplay between the enantiomers is the synthesis of benzyl (R)-2-(acetylthio)propanoate from commercially available benzyl (S)-lactate. doaj.orgdntb.gov.ua This synthesis relies on an S_N2 reaction that proceeds with a complete inversion of the stereocenter, directly linking the chemistry of the two enantiomers. The ability to start with the more accessible (S)-enantiomer to produce the (R)-thio-analog is a powerful demonstration of stereocontrolled synthesis.

Analytical methods are crucial for these comparative studies. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) provides an approach to measure the enantiopurity of lactic acid derivatives, including the benzyl esters. researchgate.net The direct HPLC analysis of benzyl (R)-2-(acetylthio)propanoate and its sulfanyl (B85325) analog was used to determine the enantiomeric excess, confirming the stereochemical outcome of the synthesis and deprotection steps. doaj.orgdntb.gov.ua This avoids the need for creating derivatives solely for the purpose of analysis. doaj.org

While not directly on benzyl lactate (B86563), comparative X-ray structure determination has been used to elucidate conformational differences between related chiral molecules, such as a benzylpenicillin ester and its corresponding sulfoxide. researchgate.net Such studies reveal how changes in stereochemistry or oxidation state can affect the three-dimensional structure, which in turn influences the molecule's interactions and properties. researchgate.net These methodological approaches are applicable to comparative studies of the enantiomers and derivatives of benzyl lactate.

Analytical and Characterization Techniques in Research on R 2 Hydroxypropionic Acid Benzyl Ester

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of (R)-2-hydroxypropionic acid benzyl (B1604629) ester, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (R)-2-hydroxypropionic acid benzyl ester. researchgate.netcore.ac.uk Both ¹H NMR and ¹³C NMR provide critical data regarding the connectivity and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (R)-2-hydroxypropionic acid benzyl ester, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the benzyl group, the methylene (-CH₂) protons of the benzyl group, the methine (-CH) proton, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (e.g., doublets, quartets) reveal adjacent protons, confirming the molecular backbone.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This includes separate resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, the methine carbon, and the methyl carbon.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively establish the structure. core.ac.uk COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals correlations between protons and carbons over two or three bonds, which is particularly useful for identifying connections to quaternary carbons like the carbonyl group. core.ac.uk

For stereochemical assignment, NMR can be used after derivatizing the chiral alcohol with a chiral agent (e.g., Mosher's acid) to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-2-Hydroxypropionic Acid Benzyl Ester in CDCl₃

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|---|

| Aromatic Protons | C₆H₅- | ~7.3-7.4 | ~127-136 | Multiplet |

| Methylene Protons | -O-CH₂-Ph | ~5.2 | ~67 | Singlet (or two doublets) |

| Methine Proton | CH₃-CH(OH)- | ~4.3 | ~69 | Quartet |

| Hydroxyl Proton | -OH | Variable | N/A | Singlet (broad) |

| Methyl Protons | CH₃- | ~1.4 | ~20 | Doublet |

| Carbonyl Carbon | -C=O | N/A | ~175 | N/A |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For (R)-2-hydroxypropionic acid benzyl ester (molecular formula C₁₀H₁₂O₃), the expected monoisotopic mass is 180.078644 Da. chemspider.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) with high precision, allowing for the confirmation of the elemental formula and ruling out other potential structures with the same nominal mass. Soft ionization techniques like Electrospray Ionization (ESI-MS) are often used to generate the molecular ion with minimal fragmentation.

Electron Ionization (EI) is a harder ionization technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragments provides a "fingerprint" that can help confirm the structure. For benzyl lactate (B86563), a common and prominent fragment is the tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of a benzyl group. nih.gov

Table 2: Common Mass Spectrometry Fragments for Benzyl Lactate

| m/z Value | Proposed Fragment Ion | Proposed Structure |

|---|---|---|

| 180 | [M]⁺ | C₁₀H₁₂O₃⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 65 | [C₅H₅]⁺ | Fragment from benzyl group |

| 45 | [C₂H₅O]⁺ | Fragment from lactic acid moiety |

Data sourced from PubChem GC-MS fragmentation data for benzyl lactate. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and analysis of (R)-2-hydroxypropionic acid benzyl ester, ensuring the final product is free from contaminants and has a high degree of chemical and enantiomeric purity.

Following its synthesis, (R)-2-hydroxypropionic acid benzyl ester is often purified from the crude reaction mixture using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For a moderately polar compound like benzyl lactate, silica gel is a common choice for the stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). By gradually increasing the polarity of the mobile phase (gradient elution), the target compound can be effectively separated from unreacted starting materials, catalysts, and reaction by-products.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of a chemical reaction. libretexts.org During the synthesis of (R)-2-hydroxypropionic acid benzyl ester, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. libretexts.org The plate is developed in an appropriate solvent system, and the spots are visualized (e.g., under UV light). The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared, and a new spot, corresponding to the desired product, has appeared with a distinct Retention Factor (Rf) value. libretexts.org Co-spotting the reaction mixture with the starting material helps to confirm the identity of the spots. libretexts.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in assessing the final purity of the synthesized ester. These high-resolution techniques can detect and quantify even trace amounts of impurities.

Crucially for a chiral compound, specialized chromatographic methods are required to determine its enantiomeric purity or enantiomeric excess (ee). heraldopenaccess.us Chiral HPLC is the most common method for this analysis. heraldopenaccess.us This is typically achieved in one of two ways:

Chiral Stationary Phase (CSP): The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

Chiral Mobile Phase Additive: A chiral molecule is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column. semanticscholar.org

The relative peak areas of the (R)- and (S)-enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess of the product. Similarly, chiral GC, using a capillary column coated with a chiral selector, can also be employed for enantiomeric separation, often after derivatization of the compound to increase its volatility.

Table 3: Typical Analytical Methods for Purity and Enantiomeric Analysis

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|---|

| RP-HPLC | Purity Assessment | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (at ~254 nm) |

| Chiral HPLC | Enantiomeric Purity | Cellulose or amylose derivatives (CSP) | Hexane (B92381)/Isopropanol (B130326) | UV-Vis, Circular Dichroism (CD) |

| GC | Purity Assessment | Polysiloxane-based (e.g., DB-5) | Helium or Hydrogen | Flame Ionization Detector (FID) |

| Chiral GC | Enantiomeric Purity | Cyclodextrin derivatives | Helium or Hydrogen | Flame Ionization Detector (FID) |

Elemental Analysis of (R)-2-Hydroxypropionic Acid Benzyl Ester

Elemental analysis is a fundamental technique in chemical characterization, providing insight into the elemental composition of a compound. For a pure sample of (R)-2-hydroxypropionic acid benzyl ester, this analysis is used to experimentally determine the mass percentages of its constituent elements—carbon (C), hydrogen (H), and oxygen (O). These experimental values are then compared against the theoretical percentages derived from its molecular formula, C₁₀H₁₂O₃. This comparison is crucial for verifying the empirical formula of a newly synthesized batch of the compound and assessing its purity.

The theoretical elemental composition of (R)-2-hydroxypropionic acid benzyl ester is calculated based on its molecular formula and the atomic weights of its constituent atoms. With a molecular weight of approximately 180.20 g/mol , the expected percentages are:

Carbon (C): 66.65%

Hydrogen (H): 6.71%

Oxygen (O): 26.63%

In a typical research setting, these theoretical values serve as a benchmark. After synthesizing (R)-2-hydroxypropionic acid benzyl ester, a sample would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and measured. The masses of these products are then used to calculate the original mass percentages of carbon and hydrogen in the sample. The percentage of oxygen is often determined by difference, although direct measurement methods are also available.

A close correlation between the experimentally determined percentages and the calculated theoretical values, typically within a ±0.4% margin, is considered strong evidence of the sample's identity and purity. However, a comprehensive search of scientific literature, including academic journals, dissertations, and chemical databases, did not yield any specific published research reporting the experimental results of an elemental analysis for (R)-2-hydroxypropionic acid benzyl ester. While the synthesis and use of this compound are documented, the specific data points from elemental analysis characterization are not publicly available in the reviewed sources.

Below is a data table outlining the theoretical elemental composition of the compound. The "Experimental (%)" column remains unpopulated due to the absence of this data in the surveyed literature.

| Element | Symbol | Theoretical (%) | Experimental (%) |

| Carbon | C | 66.65 | Data not available |

| Hydrogen | H | 6.71 | Data not available |

| Oxygen | O | 26.63 | Data not available |

Q & A

Q. What are the common synthetic routes for (R)-2-hydroxypropionic acid benzyl ester, and how is stereochemical integrity maintained?

The synthesis typically involves esterification of (R)-2-hydroxypropionic acid (D-lactic acid) with benzyl alcohol or its derivatives. A key method uses (R)-2-halo propionic acid benzyl ester (e.g., bromo or chloro derivatives) as intermediates. For example, in peptide synthesis, (R)-2-halo propionic acid benzyl ester reacts with amino acid esters (e.g., ethyl-L-norvalinate) under mild conditions (e.g., in organic solvents like THF or DCM) to preserve chirality . Acid catalysts (e.g., H₂SO₄) or enzymatic approaches (lipases) may be employed to minimize racemization. Post-reaction purification via column chromatography or recrystallization ensures enantiomeric purity (>98%) .

Q. Which analytical techniques are critical for characterizing (R)-2-hydroxypropionic acid benzyl ester?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to confirm enantiomeric excess (ee) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzyl ester protons at δ 7.3–7.5 ppm, hydroxy proton at δ 4.3–5.0 ppm) and verify stereochemistry through coupling constants .

- Polarimetry : Measures optical rotation ([α]D) to validate enantiopurity (e.g., (R)-enantiomer shows specific rotation opposite to (S)) .

Q. What are the primary research applications of this compound?

(R)-2-hydroxypropionic acid benzyl ester serves as a chiral building block in:

- Pharmaceutical synthesis : Intermediate for angiotensin-converting enzyme (ACE) inhibitors like perindopril .

- Asymmetric catalysis : Precursor for chiral ligands in transition-metal catalysis .

- Polymer chemistry : Monomer for biodegradable polyesters with controlled stereoregularity .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent racemization during esterification?

Racemization risks arise under acidic/basic conditions or high temperatures. Strategies include:

- Low-temperature reactions : Conduct esterification at 0–5°C with mild bases (e.g., DMAP) .

- Enzymatic catalysis : Use immobilized lipases (e.g., Candida antarctica lipase B) in non-polar solvents to retain configuration .

- In situ monitoring : Track ee via real-time chiral HPLC to adjust reaction parameters dynamically .

Q. How do discrepancies in enantiomeric excess measurements arise between polarimetry and chiral chromatography?

Contradictions may stem from:

- Impurity interference : Non-chiral impurities (e.g., solvents) skew polarimetry readings but not HPLC.

- Calibration errors : Incorrect standard curves in HPLC or inaccurate cell path lengths in polarimetry.

- Solvent effects : Polarimetry values vary with solvent polarity, whereas HPLC results are solvent-independent. Resolution: Cross-validate using both methods and calibrate instruments with certified standards .

Q. What computational methods predict the reactivity of (R)-2-hydroxypropionic acid benzyl ester in asymmetric reactions?

- Density Functional Theory (DFT) : Models transition states to predict stereoselectivity in nucleophilic acyl substitutions .

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., lipases) to optimize binding affinity and reaction rates .

- QSAR Models : Correlate substituent effects (e.g., benzyl vs. ethyl esters) with reaction outcomes .

Methodological Considerations

- Stereochemical Analysis : Always use complementary techniques (e.g., NMR + HPLC) to confirm configuration .